molecular formula C26H29NO2 B10765266 (E)-alpha-Hydroxy tamoxifen;alpha-OHTAM

(E)-alpha-Hydroxy tamoxifen;alpha-OHTAM

Cat. No.: B10765266
M. Wt: 387.5 g/mol
InChI Key: BPHFBQJMFWCHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-alpha-Hydroxy tamoxifen, also known as alpha-OHTAM, is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). Tamoxifen is widely used in the treatment of estrogen receptor-positive breast cancer. The modification to (E)-alpha-Hydroxy tamoxifen involves the addition of a hydroxyl group, which can alter its biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-alpha-Hydroxy tamoxifen typically involves the hydroxylation of tamoxifen. This can be achieved through various chemical reactions, such as:

    Hydroxylation using oxidizing agents: Common oxidizing agents like potassium permanganate or osmium tetroxide can be used to introduce the hydroxyl group.

    Enzymatic hydroxylation: Certain enzymes can selectively hydroxylate tamoxifen to produce (E)-alpha-Hydroxy tamoxifen.

Industrial Production Methods

Industrial production methods for (E)-alpha-Hydroxy tamoxifen would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-alpha-Hydroxy tamoxifen can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to tamoxifen.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Tamoxifen.

    Substitution: Various substituted tamoxifen derivatives.

Scientific Research Applications

(E)-alpha-Hydroxy tamoxifen has several scientific research applications, including:

    Chemistry: Studying the effects of hydroxylation on the chemical properties of tamoxifen.

    Biology: Investigating its interaction with estrogen receptors and other biological targets.

    Medicine: Exploring its potential as a therapeutic agent for breast cancer and other estrogen receptor-related conditions.

    Industry: Developing new SERMs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (E)-alpha-Hydroxy tamoxifen involves its interaction with estrogen receptors. The hydroxyl group can enhance or modify its binding affinity and selectivity for estrogen receptors, potentially leading to different biological effects compared to tamoxifen. The molecular targets and pathways involved include:

    Estrogen receptors: Modulating the activity of estrogen receptors in breast tissue.

    Signal transduction pathways: Affecting downstream signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The parent compound, widely used in breast cancer treatment.

    Raloxifene: Another SERM with different pharmacokinetic properties.

    Toremifene: A tamoxifen analog with similar therapeutic applications.

Uniqueness

(E)-alpha-Hydroxy tamoxifen is unique due to the presence of the hydroxyl group, which can alter its pharmacological profile. This modification can lead to differences in its efficacy, safety, and mechanism of action compared to other SERMs.

Properties

IUPAC Name

4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFBQJMFWCHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.